molecular formula C18H23N3 B15119894 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane

2-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B15119894
M. Wt: 281.4 g/mol
InChI Key: CARPIKAVGYUJNK-UHFFFAOYSA-N
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Description

2-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-phenyl-2-azaspiro[33]heptane is a complex organic compound that features a pyrazole ring and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane typically involves the formation of the pyrazole ring followed by the construction of the spirocyclic system. One common method involves the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . The spirocyclic structure can be introduced through a series of cyclization reactions involving appropriate precursors and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism by which 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses . The exact mechanism would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and spirocyclic molecules, such as:

Uniqueness

What sets 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane apart is its combination of a pyrazole ring with a spirocyclic structure, which imparts unique chemical and physical properties. This combination can enhance its stability, reactivity, and potential for diverse applications .

Properties

Molecular Formula

C18H23N3

Molecular Weight

281.4 g/mol

IUPAC Name

2-[(1,3-dimethylpyrazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane

InChI

InChI=1S/C18H23N3/c1-14-17(10-20(2)19-14)11-21-12-18(13-21)8-16(9-18)15-6-4-3-5-7-15/h3-7,10,16H,8-9,11-13H2,1-2H3

InChI Key

CARPIKAVGYUJNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN2CC3(C2)CC(C3)C4=CC=CC=C4)C

Origin of Product

United States

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